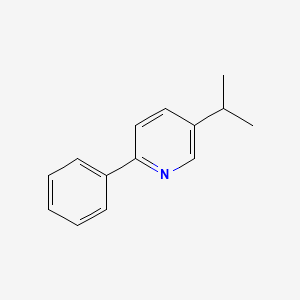

5-Isopropyl-2-phenylpyridine

Description

Significance of Arylpyridine Scaffolds in Advanced Organic Chemistry

Arylpyridine scaffolds are fundamental structural motifs that feature prominently in numerous areas of advanced organic chemistry. researchgate.net These frameworks, consisting of a pyridine (B92270) ring attached to one or more aryl groups, are integral to the design and synthesis of functional materials, pharmaceuticals, and agrochemicals. researchgate.netkemdikbud.go.id The pyridine ring itself is a crucial heterocyclic scaffold found widely in natural products and medicines. researchgate.net The functionalization of these scaffolds is a topic of significant interest, with numerous methods developed for their synthesis and modification. researchgate.netwikipedia.org

The inherent electronic properties and the ability of the pyridine nitrogen to act as a ligand for metal ions make arylpyridines exceptionally versatile. researchgate.net They are well-studied as chelating ligands in coordination chemistry and for transition-metal-catalyzed reactions, which are foundational to modern synthetic chemistry. researchgate.net The development of efficient synthetic routes, such as the Kröhnke pyridine synthesis, allows for the creation of highly functionalized and poly-substituted arylpyridines. wikipedia.org This synthetic accessibility has spurred extensive research, leading to the creation of large compound libraries for biological screening and materials science applications. wikipedia.org Furthermore, the direct functionalization of the pyridine C-H bonds is an evolving field, promising more efficient and atom-economical pathways to novel arylpyridine derivatives. researchgate.net

Overview of 2-Phenylpyridine (B120327) Derivatives in Scholarly Investigations

Within the larger family of arylpyridines, 2-phenylpyridine (C₆H₅C₅H₄N) and its derivatives represent a particularly significant subclass. wikipedia.org 2-Phenylpyridine itself is a colorless viscous liquid prepared through the reaction of phenyllithium (B1222949) with pyridine. wikipedia.org These compounds have garnered substantial attention for their applications in diverse scientific fields.

One of the most prominent areas of research involves their use in materials science, specifically as precursors to highly fluorescent metal complexes for organic light-emitting diodes (OLEDs). wikipedia.orgoup.com Iridium(III) complexes derived from 2-phenylpyridine, for instance, are key components in phosphorescent OLEDs due to their favorable photophysical properties. wikipedia.orgoup.com

In the field of medicinal chemistry, 2-phenylpyridine derivatives have been investigated for a range of biological activities. Studies have explored their potential as antiviral agents, showing efficacy against viruses such as Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). mdpi.com Additionally, they have been studied as selective ligands for the dopamine (B1211576) D3 receptor, indicating potential applications in treating conditions like schizophrenia and Parkinson's disease. chemicalbook.com The agrochemical sector has also seen the development of 2-phenylpyridine derivatives with potent insecticidal properties. mdpi.comresearchgate.net The synthesis of these derivatives often employs modern cross-coupling reactions, such as the Suzuki–Miyaura reaction, allowing for the creation of novel and complex molecular architectures. mdpi.com

Research Trajectories and Academic Imperatives for 5-Isopropyl-2-phenylpyridine

The specific compound this compound (C₁₄H₁₅N) represents a more specialized area of study within the 2-phenylpyridine family. echemi.com Its structure incorporates an isopropyl group at the 5-position of the pyridine ring, a modification that can significantly influence its physicochemical properties and biological activity compared to the parent 2-phenylpyridine.

Research into compounds with this specific substitution pattern is often driven by the need to fine-tune molecular properties for specific applications. For example, in drug discovery or agrochemical development, adding an alkyl group like isopropyl can alter lipophilicity, metabolic stability, and target binding affinity. A patent has described the synthesis of related compounds, such as methyl 4-[[2-(5-chloro-2-fluoro-phenyl)-5-isopropenyl-4-pyridyl]amino]pyridine-3-carboxylate, where an isopropenyl group (a precursor to isopropyl) is present at the 5-position. google.com The subsequent reduction of the isopropenyl group to an isopropyl group is a standard synthetic transformation. google.com

The primary academic imperative for investigating this compound and its analogues lies in systematically mapping structure-activity relationships. By synthesizing and testing a series of derivatives with varied substitution patterns, researchers can build predictive models for designing more potent and selective molecules. The synthesis of such compounds can be achieved through established organometallic cross-coupling methods or variations of classical pyridine syntheses. wikipedia.orgacademie-sciences.fr Analytical characterization is crucial, with techniques like High-Performance Liquid Chromatography (HPLC) being used to separate and analyze these compounds. sielc.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 5-(1-Methylethyl)-2-phenylpyridine | echemi.com |

| Molecular Formula | C₁₄H₁₅N | echemi.com |

| Molecular Weight | 197.27 g/mol | echemi.com |

| CAS Number | 85391-13-5 | echemi.com |

| EC Number | 286-765-3 | echemi.com |

| DSSTox ID | DTXSID70234557 | echemi.com |

| InChIKey | ZHJXMVDNGJWXGZ-UHFFFAOYSA-N | echemi.com |

Table 2: Summary of Research Findings on Related Phenylpyridine Derivatives

| Research Area | Derivative Type | Key Finding | Source(s) |

|---|---|---|---|

| Insecticides | 2-phenylpyridine containing N-phenylbenzamide | Certain derivatives showed 100% insecticidal activity against Mythimna separata at 500 mg/L. | mdpi.com |

| Antiviral Agents | 2-benzoxyl-phenylpyridine | Exhibited strong antiviral activity against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). | mdpi.com |

| OLEDs | Iridium complexes of 2-phenylpyridine | Used as blue-phosphorescent dopants in polymer light-emitting devices. | oup.com |

| Catalysis | Rhodium(III) complexes | Used to catalyze the oxidative coupling of styrene (B11656) with 2-phenylpyridine derivatives via C-H activation. | nih.gov |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Phenylpyridine |

| Bipyridine |

| Halauxifen-methyl |

| Florpyrauxifen-benzyl |

| Boscalid |

| Styrene |

| Copper heptanoate |

| Ribavirin |

| Methyl 4-[[2-(5-chloro-2-fluoro-phenyl)-5-isopropenyl-4-pyridyl]amino]pyridine-3-carboxylate |

| 2-(4-chloro-6-phenyl-3-pyridyl)propan-2-ol |

| Benzaldehyde |

| Methyl acetoacetate |

| Ammonium (B1175870) acetate (B1210297) |

| Carvacrol (5-isopropyl-2-methylphenol) |

| Ethyl bromoacetate |

| Hydrazine hydrate |

| Iridium trichloride |

Structure

3D Structure

Properties

CAS No. |

85391-13-5 |

|---|---|

Molecular Formula |

C14H15N |

Molecular Weight |

197.27 g/mol |

IUPAC Name |

2-phenyl-5-propan-2-ylpyridine |

InChI |

InChI=1S/C14H15N/c1-11(2)13-8-9-14(15-10-13)12-6-4-3-5-7-12/h3-11H,1-2H3 |

InChI Key |

ZHJXMVDNGJWXGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CN=C(C=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Mechanistic Investigations and Reaction Pathways of 5 Isopropyl 2 Phenylpyridine Transformations

Elucidation of Regioselectivity in C–H Activation Reactions

The functionalization of 5-isopropyl-2-phenylpyridine via C–H activation is overwhelmingly dictated by the directing capacity of the pyridine (B92270) nitrogen atom. In transition metal-catalyzed reactions, particularly with palladium, the nitrogen atom coordinates to the metal center, positioning it in close proximity to the ortho C–H bonds of the phenyl ring. researchgate.netrsc.orgnih.gov This chelation-assisted strategy leads to highly regioselective activation and subsequent functionalization almost exclusively at this position. rsc.org

| Reaction Type | Catalyst/Reagents | Major Product Regiochemistry | Reference |

| Arylation | Pd(OAc)₂, Ligand, Ar-X | Functionalization at the ortho-position of the phenyl ring | mdpi.com |

| Alkylation | Pd(OAc)₂, Ag₂CO₃, R-I | Functionalization at the ortho-position of the phenyl ring | rsc.orgrsc.org |

| Cyanation | Pd(OAc)₂, K₃[Fe(CN)]₆, CuBr₂ | Functionalization at the ortho-position of the phenyl ring | rsc.org |

| Halogenation | PdBr₂, HBr (Electrochemical) | Functionalization at the ortho-position of the phenyl ring | rsc.org |

| Acylation | Pd(OAc)₂, Arylglycine derivatives | Functionalization at the ortho-position of the phenyl ring | rsc.org |

Detailed Analysis of Catalytic Cycles in Transition Metal-Mediated Processes

Transition metal catalysis is central to the functionalization of this compound. Palladium-based catalysts are particularly prominent, and their reaction cycles have been extensively studied. rsc.org These processes typically begin with the formation of a key cyclometalated intermediate.

The catalytic cycle is initiated by the coordination of the pyridine nitrogen of this compound to a Pd(II) salt, such as palladium(II) acetate (B1210297). This is followed by a chelation-assisted C–H activation step, which forms a stable five-membered palladacycle. rsc.orgrsc.orgbeilstein-journals.org This cyclopalladated species is a critical intermediate, and its formation has been supported by stoichiometric studies and, in some cases, by isolation and X-ray crystallographic characterization of related structures. beilstein-journals.orgchemrxiv.org

Once formed, the palladacycle can proceed through two primary mechanistic manifolds:

Pd(II)/Pd(IV) Cycle: The Pd(II) center in the palladacycle undergoes oxidative addition with a coupling partner (e.g., an alkyl iodide or an electrophilic reagent), forming a Pd(IV) intermediate. beilstein-journals.orgnih.gov This is followed by C–C or C-X bond-forming reductive elimination, which releases the functionalized product and regenerates a Pd(II) species, allowing the catalytic cycle to continue. nih.gov

Pd(II)/Pd(0) Cycle: In other pathways, the palladacycle reacts, and a reductive process (like reductive elimination or β-hydride elimination) releases the product and a Pd(0) intermediate. nih.gov This Pd(0) species must then be re-oxidized back to the active Pd(II) state by an oxidant present in the reaction mixture to restart the cycle. researchgate.net

The specific pathway is dependent on the nature of the reactants and the reaction conditions, including the choice of oxidant and additives. nih.gov

The cleavage of the robust C–H bond is the turnover-limiting step in many of these catalytic cycles. The pyridine directing group is essential for this process. rsc.orgresearchgate.net The mechanism of C–H bond cleavage is often described as a Concerted Metalation-Deprotonation (CMD) pathway. rsc.org In this mechanism, the C–H bond is broken in a single transition state involving the metal center and a base. The base, which can be an external additive (like a carbonate or acetate) or the carboxylate ligand on the palladium catalyst itself, abstracts the proton while the metal coordinates to the carbon atom. rsc.org The use of carboxylate ligands derived from stronger acids can accelerate the C–H activation step by making the metal center more electrophilic. rsc.org

The choice of ancillary ligands on the palladium catalyst can also play a crucial role. For instance, phosphine (B1218219) ligands can facilitate the dissociation of palladium dimers into more active monomeric species, thereby enhancing catalytic activity. rsc.org

| Step | Intermediate/Process | Description | Reference |

| 1. Coordination | Pd(II)-Substrate Complex | The pyridine nitrogen of this compound coordinates to the Pd(II) catalyst. | rsc.org |

| 2. C–H Activation | Palladacycle (Pd(II)) | An ortho-C–H bond on the phenyl ring is cleaved via a Concerted Metalation-Deprotonation (CMD) mechanism, forming a five-membered cyclopalladated intermediate. | rsc.orgrsc.orgrsc.org |

| 3. Oxidative Addition | Pd(IV) Intermediate | The palladacycle reacts with a coupling partner (e.g., R-X), undergoing oxidative addition to form a high-valent Pd(IV) species. | beilstein-journals.orgnih.gov |

| 4. Reductive Elimination | Product Release | The Pd(IV) intermediate undergoes reductive elimination, forming the new C–C or C-X bond and releasing the final product. | rsc.orgnih.gov |

| 5. Catalyst Regeneration | Active Pd(II) Species | The resulting Pd(II) complex is regenerated, often through ligand exchange, to re-enter the catalytic cycle. | rsc.org |

Principles of Stereochemical Control and Chiral Induction in Derivatization

The prochiral nature of this compound allows for the synthesis of chiral molecules through asymmetric C–H functionalization. By functionalizing the two equivalent ortho positions of the phenyl ring with different groups, atropisomers exhibiting axial chirality can be generated. Alternatively, creating a stereocenter within a newly introduced functional group can lead to point chirality.

Achieving stereochemical control relies on the use of chiral catalysts. Typically, a transition metal like palladium or rhodium is complexed with a chiral ligand. rsc.org This chiral catalytic environment can differentiate between the two enantiotopic ortho C–H bonds during the cyclometalation step. This desymmetrization process is often the enantio-determining step of the reaction. chemrxiv.orgrsc.org

The mechanism of chiral induction involves the formation of diastereomeric palladacycle intermediates. chemrxiv.org The chiral ligand creates a specific steric and electronic environment that favors the formation of one diastereomer over the other. The energy difference between the transition states leading to these diastereomers dictates the enantiomeric excess (ee) of the final product. Kinetic studies have shown that in many such systems, the C–H palladation step is irreversible and therefore determines the final stereochemical outcome. chemrxiv.org

Exploration of Radical Mechanisms in Photo-Redox Catalysis and Functionalization

Beyond traditional two-electron transition metal catalysis, the functionalization of this compound can be achieved through radical pathways enabled by photoredox catalysis. acs.orgacs.org These methods offer alternative reactivity and can lead to unique products.

The general mechanism involves the conversion of the pyridine moiety into a more redox-active species. For instance, the pyridine can be N-alkylated or N-aminated to form a pyridinium (B92312) salt. acs.org Under visible light irradiation, a photocatalyst in an excited state can engage in a single-electron transfer (SET) with the pyridinium salt. acs.orgacs.org This reduction generates a pyridinyl radical. acs.org This highly reactive radical intermediate can then couple with other radical species present in the reaction medium, such as an acyl radical generated from an aldehyde, to form a new C–C bond. acs.org

A key feature of these radical pathways is the potential for different regioselectivity compared to transition metal-directed C–H activation. While C2- and C4-acylation of the pyridine ring are often observed, the precise outcome can be controlled by the nature of the N-substituent on the pyridinium salt. acs.org This reactivity diverges from classical Minisci-type reactions and provides a powerful tool for late-stage functionalization. acs.orgrsc.org

Mechanistic Insights into Pyridine Dearomatization Pathways

Pyridine dearomatization is a powerful strategy for converting flat, aromatic heterocycles into complex, three-dimensional saturated structures like piperidines. nih.gov For a substrate like this compound, this transformation fundamentally alters the molecular architecture.

A prominent mechanistic pathway for dearomatization is the copper-catalyzed asymmetric 1,4-addition. nih.govacs.org In this process, a chiral copper(I) hydride complex is typically generated in situ from a copper precursor, a chiral phosphine ligand, and a silane (B1218182) hydride source. nih.govacs.org The mechanism proceeds through several key steps:

Pyridine Activation: The pyridine nitrogen coordinates to the chiral copper catalyst complex, activating the ring for nucleophilic attack. nih.govacs.org

Nucleophile Generation: Concurrently, the copper hydride species undergoes hydrometalation with an alkene (e.g., a styrene (B11656) derivative) to generate a nucleophilic organocopper intermediate. nih.govacs.org

Nucleophilic Attack: The organocopper species attacks the activated pyridine ring, typically at the C4 position, in a nucleophilic dearomatization step. This forms an N-cuprated dihydropyridine (B1217469) intermediate. nih.govacs.org

Silylation and Catalyst Turnover: The resulting intermediate reacts with the silane present in the mixture via σ-bond metathesis. This step delivers the N-silyl-1,4-dihydropyridine product and regenerates the active copper hydride catalyst. nih.govacs.org

This pathway allows for the direct and enantioselective conversion of pyridines into valuable chiral 1,4-dihydropyridines, which can be further reduced to piperidines. nih.govmdpi.com Theoretical studies have been instrumental in elucidating the origin of selectivity in these complex transformations. acs.org

Coordination Chemistry and Organometallic Complexes Involving 5 Isopropyl 2 Phenylpyridine Ligands

Design and Synthesis of Cyclometalated Complexes

Cyclometalation is a crucial reaction for forming highly stable organometallic complexes where a ligand chelates to a metal center through both a heteroatom and a carbon-metal sigma bond. For 5-isopropyl-2-phenylpyridine, this involves the coordination of the pyridine (B92270) nitrogen and the activation of a C-H bond at the ortho-position of the phenyl ring.

Iridium(III) complexes with 2-phenylpyridine (B120327) and its derivatives are among the most studied phosphorescent emitters. The synthesis typically involves the reaction of an iridium(III) salt, such as iridium(III) trichloride hydrate, with the 2-phenylpyridine ligand. This reaction often proceeds through a chloro-bridged dimer intermediate, [Ir(ppy)₂Cl]₂, which can then react with other ligands to form heteroleptic complexes or undergo further reaction to yield the homoleptic tris-cyclometalated complex, fac-[Ir(ppy)₃]. mdpi.comwikipedia.org The facial (fac) isomer, where the three pyridine nitrogens (or phenyl carbons) occupy one face of the octahedral coordination sphere, is the thermodynamically favored product. wikipedia.org This facial arrangement results in a chiral complex. wikipedia.org

The introduction of substituents on the ppy ligand, such as the isopropyl group, allows for the fine-tuning of the complex's electronic properties and emission color. rsc.org For example, modifying the ppy ligand with styrene (B11656) groups has been used to synthesize green-emitting iridium(III) complexes. rsc.org These complexes are known for their high quantum yields, robust photostability, and excellent luminescence qualities, making them promising for applications in bioimaging and sensing. nih.gov

Table 1: Synthesis and Characterization of Representative Iridium(III) Complexes

| Complex | Cyclometalating Ligand(s) | Ancillary Ligand(s) | Synthesis Method | Yield | Ref. |

|---|---|---|---|---|---|

| fac-[Ir(ppy)₃] | 2-phenylpyridine (ppy) | - | Reaction of IrCl₃ with ppy | - | wikipedia.org |

| [Ir(ppy)₂(HMSPIP)]PF₆ | 2-phenylpyridine (ppy) | HMSPIP | Reaction of [Ir(ppy)₂Cl]₂ with HMSPIP | 68.6% | nih.gov |

| [Ir(bzq)₂(HMSPIP)]PF₆ | Benzo[h]quinoline (bzq) | HMSPIP | Reaction of [Ir(bzq)₂Cl]₂ with HMSPIP | 56.1% | nih.gov |

This table presents data for closely related 2-phenylpyridine complexes to illustrate common synthetic strategies and outcomes.

Platinum(II) complexes, with their d⁸ electron configuration, typically adopt a square-planar geometry. nih.gov The cyclometalation of this compound with a platinum(II) precursor leads to highly stable complexes. A common synthetic route involves the reaction of the ligand with K₂PtCl₄. The resulting cyclometalated structure places the phenyl carbon in a strong trans-influencing position, making the ligand opposite to it (typically a chloride) labile and easy to substitute. researchgate.net This allows for the straightforward synthesis of a wide range of derivatives with different ancillary ligands, including thiolates, isocyanides, and acetylides, to tune the complex's properties. researchgate.net

While thermal methods are common, photo-cyclometalation offers an alternative pathway. This process involves the photochemical activation of a C-H bond to form the metallacycle. Platinum(II) complexes featuring cyclometalating 2-phenylpyridine ligands have demonstrated significant cytotoxicity, in some cases even against cisplatin-resistant cell lines, highlighting their potential in medicinal chemistry. nih.govmdpi.com

Gold(III) Complexes: Gold(III) is isoelectronic with platinum(II) and also forms square-planar complexes. Direct auration of 2-phenylpyridine ligands is an effective strategy for synthesizing cyclometalated gold(III) complexes. nih.gov This method can be facilitated by microwave irradiation or by using catalytic amounts of other metals like rhodium. nih.gov The resulting complexes are of interest for their potential medicinal applications and as components in photoactive materials. nih.govnih.gov The synthesis can proceed through mercury(II) intermediates that undergo transmetalation to yield the desired gold product. nih.gov

Rhodium(III) Complexes: Rhodium(III) readily forms stable half-sandwich complexes, often featuring a pentamethylcyclopentadienyl (Cp*) ancillary ligand. researchgate.netmdpi.com The reaction of the dimeric precursor [CpRhCl₂]₂ with 2-phenylpyridine derivatives leads to the formation of complexes like [Rh(η⁵-Cp)(ppy)Cl]. researchgate.netresearchgate.net These rhodium complexes have shown potent antiproliferative activity against various human cancer cells, sometimes exceeding that of analogous iridium or ruthenium compounds. researchgate.netmdpi.com The interplay between the metal center and the ligands can also lead to aggregation-induced emission (AIE) phenomena, where the complex becomes highly emissive in the solid state due to specific intermolecular interactions like π–π stacking. rsc.org

Investigation of Electronic Structure and Luminescent Properties in Metal Complexes

The luminescent properties of cyclometalated complexes are intrinsically linked to their electronic structure. The emission in these complexes typically originates from a triplet excited state and is characterized as phosphorescence. This emission can arise from metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), or ligand-centered (LC, π-π*) transitions, or a mixture thereof. mdpi.comnih.gov

For iridium(III) and platinum(II) complexes of 2-phenylpyridine derivatives, the highest occupied molecular orbital (HOMO) often has significant metal d-orbital and phenyl π-orbital character, while the lowest unoccupied molecular orbital (LUMO) is primarily localized on the pyridine ring of the ppy ligand. The energy gap between the HOMO and LUMO determines the emission color.

Introducing electron-withdrawing or electron-donating groups onto the ppy ligand systematically alters the HOMO and LUMO energy levels. For instance, adding electron-withdrawing groups like fluorine atoms to the phenyl ring stabilizes the HOMO more than the LUMO, widening the energy gap and causing a blue-shift in the emission. nih.gov Conversely, extending π-conjugation or adding electron-donating groups can lead to a red-shift. The isopropyl group on this compound acts as a weak electron-donating group, which would be expected to slightly red-shift the emission compared to the unsubstituted ppy complex.

Table 2: Photophysical Properties of Representative Phenylpyridine-type Metal Complexes

| Complex Type | Emission Color | Emission Wavelength (λₑₘ) | Quantum Yield (Φ) | Origin of Emission | Ref. |

|---|---|---|---|---|---|

| Ir(III) | Green | ~500 nm | Often > 60% | Mixed ³MLCT/³LC | mdpi.comnih.gov |

| Ir(III) with EWG | Blue-Green/Blue | < 500 nm | Variable | Mixed ³MLCT/³LC | rsc.org |

| Os(II) | Variable | - | Enhanced with PPh₂Me | Mixed ³MLCT/³LC | nih.gov |

EWG = Electron-Withdrawing Group. Data is generalized from various ppy complexes to show trends.

Supramolecular Assembly and Self-Organization on Surfaces via Pyridine Coordination

Supramolecular chemistry involves the organization of molecules into larger, well-defined structures through non-covalent interactions. rsc.org The this compound ligand and its metal complexes are excellent candidates for building blocks in supramolecular assembly. After cyclometalation, the complex itself can be a structural unit. However, if the metal center is not fully coordinated by cyclometalating ligands, the pyridine nitrogen of an un-cyclometalated this compound can coordinate to a metal center on a surface or within a larger assembly.

This strategy allows for the construction of ordered, nanostructured materials on surfaces. rsc.orgrsc.org The process is driven by the interplay of metal-ligand coordination, hydrogen bonding, and π-π stacking interactions. By designing the molecular components appropriately, it is possible to program the formation of specific architectures, such as molecular wires, grids, or porous networks. rsc.org These organized assemblies are crucial for developing functional materials for electronics, sensing, and catalysis.

Applications of Chiral Ligands in Metal Coordination Chemistry

Chirality plays a vital role in chemistry and biology. While this compound is an achiral molecule, its coordination to a metal center can induce chirality in the resulting complex. For example, the octahedral fac-[Ir(ppy)₃] complex exists as a pair of non-superimposable mirror images (enantiomers). wikipedia.org

Furthermore, chiral derivatives of this compound can be synthesized by introducing a chiral center into the ligand itself, for instance, by modifying the isopropyl group or adding a chiral substituent to the phenyl ring. The use of such enantiomerically pure ligands allows for the synthesis of chiral metal complexes with specific spatial arrangements.

These chiral complexes are of significant interest in several fields:

Asymmetric Catalysis: Chiral metal complexes can catalyze reactions to produce one enantiomer of a product preferentially over the other.

Chiral Recognition: They can be used as sensors to detect and differentiate between chiral molecules.

Circularly Polarized Luminescence (CPL): Chiral luminescent complexes can emit left- or right-circularly polarized light, a property with applications in 3D displays and information storage.

The spontaneous resolution of achiral building blocks into homochiral structures can also occur during the formation of coordination polymers, driven by the specific coordination geometry around the metal ion. ias.ac.inresearchgate.net

Theoretical and Computational Chemistry Studies of 5 Isopropyl 2 Phenylpyridine

Quantum Chemical Calculations

Density Functional Theory (DFT) Applications for Molecular Geometry and Vibrational Analysis

No published studies were found that have utilized Density Functional Theory (DFT) to determine the optimized molecular geometry, bond lengths, bond angles, or vibrational frequencies of 5-Isopropyl-2-phenylpyridine. Such calculations would typically involve methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to provide insights into the molecule's three-dimensional structure and its infrared and Raman spectral properties.

HOMO-LUMO Orbital Analysis and Prediction of Electronic Properties

There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound. An analysis of the HOMO-LUMO energy gap is crucial for understanding the chemical reactivity, kinetic stability, and electronic transitions of a molecule. The distribution of these frontier orbitals would reveal the likely sites for electrophilic and nucleophilic attack.

Theoretical Determination of Excited State Energy and Charge Transfer Characteristics

No research has been conducted on the excited state properties of this compound. Studies in this area, often employing Time-Dependent DFT (TD-DFT), would be necessary to understand the molecule's photophysical behavior, such as its absorption and emission spectra, and to investigate the possibility of intramolecular charge transfer (ICT) upon electronic excitation.

Molecular Modeling and Docking Simulations

Computational Investigation of Molecular Recognition Processes

There are no records of molecular docking studies involving this compound to investigate its potential binding modes and interactions with biological macromolecules, such as proteins or nucleic acids. Such simulations are fundamental in drug discovery for predicting the binding affinity and orientation of a ligand within a receptor's active site.

Structure-Activity Relationship (SAR) Derivation via Computational Means

In the absence of biological activity data and a series of related compounds, no Quantitative Structure-Activity Relationship (QSAR) studies have been performed for this compound. QSAR models are computational tools that correlate the chemical structure of compounds with their biological activities, providing predictive models for designing new molecules with desired properties.

The field of computational chemistry offers a powerful toolkit for the in-silico investigation of molecular properties. However, the application of these methods to this compound has not been reported in the available scientific literature. Future research initiatives are required to perform the necessary quantum chemical calculations, excited state analyses, and molecular modeling simulations to elucidate the chemical and physical characteristics of this compound.

Computational Screening for Advanced Material Properties

Computational screening has become an indispensable tool in materials science for identifying promising candidates for various applications, including organic light-emitting diodes (OLEDs). This approach uses computational methods to predict the properties of molecules, thereby reducing the need for extensive synthesis and experimental characterization. For a molecule like this compound, computational screening would involve a tiered approach to evaluate its potential as a component in advanced materials.

The process typically begins with calculations based on density functional theory (DFT) to determine the fundamental electronic properties of the molecule. These initial calculations can provide insights into the molecule's stability, electronic structure, and suitability for specific applications. For instance, in the context of OLEDs, a primary screening criterion is the triplet energy of a potential host material, which must be higher than that of the phosphorescent dopant to ensure efficient energy transfer.

Following initial screening, more intensive computational methods may be employed for a smaller set of promising candidates. These can include molecular dynamics simulations and calculations of electronic coupling to predict charge transport properties in the solid state. This multi-tiered screening process allows for the efficient exploration of a large chemical space to identify molecules with the desired combination of properties.

Predictive modeling of photophysical characteristics is crucial for understanding how a molecule interacts with light, which is fundamental for applications in optoelectronics. For this compound, time-dependent density functional theory (TD-DFT) would be the primary tool to investigate its excited-state properties.

Key photophysical parameters that can be predicted include:

Absorption and Emission Spectra: TD-DFT calculations can predict the wavelengths of light that a molecule will absorb and emit. This is determined by calculating the energy difference between the ground state and various excited states.

Singlet and Triplet Excited State Energies: The energies of the lowest singlet (S₁) and triplet (T₁) excited states are critical for optoelectronic applications. For example, in OLEDs, the triplet energy of a host material must be sufficiently high to confine excitons on the guest emitter.

Quantum Yield: While direct calculation of fluorescence or phosphorescence quantum yield is complex, theoretical models can provide insights into the factors that influence these properties, such as the nature of the lowest excited state and the spin-orbit coupling between singlet and triplet states.

Nature of Electronic Transitions: Computational analysis can reveal the character of the electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer between different molecular fragments.

The table below illustrates the type of data that would be generated from such predictive modeling for a hypothetical pyridine (B92270) derivative, as specific data for this compound is not available.

| Parameter | Predicted Value | Computational Method |

|---|---|---|

| Absorption Maximum (λabs) | ~300-350 nm | TD-DFT |

| Emission Maximum (λem) | ~380-450 nm | TD-DFT |

| Singlet Energy (ES1) | ~3.0-3.5 eV | TD-DFT |

| Triplet Energy (ET1) | ~2.5-3.0 eV | TD-DFT |

The ability of a material to transport electrical charges (electrons and holes) is fundamental to its performance in electronic devices. For organic semiconductors, charge transport occurs via a "hopping" mechanism, where charges move between adjacent molecules. Computational chemistry provides powerful tools to evaluate the key parameters that govern this process.

For this compound, the following charge transport parameters would be computationally evaluated:

Reorganization Energy (λ): This is a critical parameter that describes the energy required for the geometry of a molecule to relax from its neutral-state geometry to its charged-state geometry and vice versa. A lower reorganization energy is generally desirable for efficient charge transport. It is composed of two components: the energy change from the neutral geometry to the ion geometry (λ₁) and from the ion geometry to the neutral geometry (λ₂).

Charge Transfer Integral (V): Also known as electronic coupling, this parameter quantifies the strength of the electronic interaction between adjacent molecules for charge transfer. A larger charge transfer integral facilitates faster charge hopping.

The mobility of charges (μ) can then be estimated using models such as the Marcus-Hush theory, which relates the charge hopping rate to the reorganization energy and the charge transfer integral.

Below is a hypothetical data table illustrating the kind of charge transport parameters that would be calculated for a pyridine derivative.

| Parameter | Predicted Value | Computational Method |

|---|---|---|

| Hole Reorganization Energy (λhole) | ~0.2-0.4 eV | DFT |

| Electron Reorganization Energy (λelectron) | ~0.2-0.4 eV | DFT |

| Hole Mobility (μh) | ~10-4 - 10-2 cm2V-1s-1 | Kinetic Monte Carlo |

| Electron Mobility (μe) | ~10-4 - 10-2 cm2V-1s-1 | Kinetic Monte Carlo |

Advanced Research Applications of 5 Isopropyl 2 Phenylpyridine and Its Analogues in Specific Fields

Catalysis in Organic Synthesis

The 2-phenylpyridine (B120327) framework is a privileged structure in catalysis, acting as a bidentate C^N cyclometalating ligand. The introduction of substituents like the isopropyl group is a key strategy in the rational design of catalysts with tailored properties.

Photo-Redox Catalysis Applications

In the field of photo-redox catalysis, iridium(III) and ruthenium(II) complexes are paramount. acs.org Complexes derived from 2-phenylpyridine ligands, such as the well-known fac-Ir(ppy)3, are benchmark photocatalysts due to their favorable photophysical properties, including strong absorption in the visible spectrum and long-lived triplet excited states. nih.govresearchgate.net The functionalization of the phenylpyridine ligand with an alkyl group like isopropyl allows for the fine-tuning of the catalyst's redox potentials.

The isopropyl group is weakly electron-donating, which can increase the electron density on the ligand framework. This, in turn, can make the resulting metal complex easier to oxidize and harder to reduce. Consequently, the excited-state reduction potential (E*red) becomes more negative, creating a more potent photoreducing agent capable of activating a wider range of challenging substrates. nih.gov This tuning is critical for expanding the scope of photoredox-catalyzed reactions. mdpi.comresearchgate.net The mechanism of photoredox catalysis involves either an oxidative or reductive quenching cycle where the photoexcited catalyst engages in a single-electron transfer (SET) with a substrate. acs.orgacs.org The enhanced reducing power of a catalyst with an isopropyl-substituted ligand can be particularly advantageous in reductive quenching pathways.

| Complex | Ground State Eox (V vs SCE) | Excited State E*red (V vs SCE) | Effect of Alkyl Substitution |

|---|---|---|---|

| fac-Ir(ppy)3 (Standard) | +0.77 | -1.73 | Baseline for comparison. |

| fac-Ir(5-isopropyl-ppy)3 (Analog) | ~ +0.72 | ~ -1.80 | Electron-donating group makes the complex a stronger photo-reductant. |

Rational Ligand Design in Metal-Catalyzed Reactions

Rational ligand design is a cornerstone of modern catalysis, aiming to control catalyst activity and selectivity by modifying the steric and electronic environment of the metal center. escholarship.orgethernet.edu.etchemistryviews.org The 5-isopropyl-2-phenylpyridine ligand is a product of such design principles.

Electronic Effects : The isopropyl group at the 5-position of the pyridine (B92270) ring is an electron-donating group (EDG). When coordinated to a metal, this EDG increases the electron density at the metal center. This can enhance the metal's reactivity in oxidative addition steps, which is often the rate-determining step in catalytic cycles, and can stabilize high-oxidation-state intermediates. chemrxiv.org

Systematic studies on ligand modification have shown that even subtle changes in the ligand structure can have a profound impact on the catalytic outcome. umsl.edu

Development of Novel Catalytic Systems for C–H Functionalization

Carbon-hydrogen (C–H) functionalization is a powerful tool in organic synthesis that allows for the direct conversion of C–H bonds into new chemical bonds, offering more atom-economical synthetic routes. The 2-phenylpyridine scaffold is widely used as a directing group for the ortho-C–H functionalization of the phenyl ring, with numerous catalytic systems developed using palladium, rhodium, iridium, and ruthenium. nih.govmdpi.comresearchgate.netrsc.org

In this context, this compound serves as a modified directing group and ligand. The isopropyl substituent is positioned on the pyridine ring, remote from the site of C–H activation on the phenyl ring. However, its electronic influence is transmitted through the ligand's conjugated system to the metal center. The electron-donating nature of the isopropyl group can accelerate the C–H activation step, which often proceeds via a concerted metalation-deprotonation (CMD) mechanism. Studies have shown that electron-donating substituents on the directing group can favor the kinetic product in cyclometalation reactions. researchgate.net This allows for the development of more efficient or selective catalytic systems for reactions like C-H arylation, olefination, or alkylation. mdpi.comnih.gov

Advanced Materials Science and Engineering

The photophysical properties that make 2-phenylpyridine derivatives excellent ligands for catalysis also make them ideal components for advanced materials, particularly in optoelectronics.

Contribution to Organic Light-Emitting Diode (OLED) Development

Phosphorescent OLEDs (PhOLEDs) rely on iridium(III) complexes to achieve high internal quantum efficiencies by harvesting both singlet and triplet excitons. nih.gov Iridium complexes containing cyclometalated 2-phenylpyridine ligands are among the most successful green and red emitters. nih.govresearchgate.net The design of the ligand is crucial for tuning the emission color, efficiency, and operational stability of the OLED device. researchgate.netdntb.gov.ua

The use of a this compound ligand offers several advantages:

Color Tuning : The electron-donating isopropyl group can raise the energy level of the Highest Occupied Molecular Orbital (HOMO) of the iridium complex more than the Lowest Unoccupied Molecular Orbital (LUMO). This narrows the HOMO-LUMO gap, leading to a red-shift in the emission wavelength compared to the unsubstituted analogue. researchgate.net

Enhanced Efficiency : The bulky isopropyl group can disrupt intermolecular π-π stacking in the solid state. This aggregation-induced quenching is a major cause of efficiency loss in OLEDs. By ensuring better spatial isolation of the emitter molecules, ligands like this compound can lead to higher photoluminescence quantum yields (PLQY) in thin films. elsevierpure.com

Improved Device Fabrication : Alkyl substituents like isopropyl often increase the solubility of the metal complex, making them more suitable for solution-based fabrication techniques like inkjet printing, which can lower manufacturing costs. preprints.org

Research has demonstrated that strategic substitution on the phenylpyridine ligand is a powerful method to optimize emitter performance for display and lighting applications. mdpi.comrsc.org

| Emitter Complex | Emission Peak (λem) | Photoluminescence Quantum Yield (PLQY) | Key Contribution of Substituent |

|---|---|---|---|

| Ir(ppy)3 | ~510 nm (Green) | High | Benchmark green emitter. |

| Ir(5-alkyl-ppy)3 Analogue | ~525 nm (Yellow-Green) | Very High | Red-shifts emission, reduces aggregation, improves film morphology. |

| Ir(ppy-CF3)3 Analogue | ~470 nm (Blue) | Moderate | Electron-withdrawing group blue-shifts emission. |

Exploration in Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. They are crucial for technologies like optical switching and frequency conversion. Metal-organic complexes, particularly those with π-conjugated ligands, are a promising class of NLO materials. nih.gov The NLO response can be tuned by modifying the metal center and the ligand structure. acs.orgnih.gov

Tris-cyclometalated iridium(III) complexes based on substituted 2-phenylpyridine ligands have been investigated for their second-order NLO properties. ens-paris-saclay.fr The introduction of substituents on the pyridyl ring allows for the tuning of the second-order NLO response. acs.org The NLO properties arise from charge-transfer transitions within the molecule. An isopropyl group, being electron-donating, can influence the metal-to-ligand charge transfer (MLCT) character of these transitions, thereby modifying the molecular hyperpolarizability (β), which is a measure of the NLO response. The strategic placement of such groups can enhance the asymmetry of the electron distribution in the molecule, a key factor for a strong second-order NLO effect. ens-paris-saclay.frfigshare.com

| Complex Type | Substituent on Ligand | Relative Hyperpolarizability (β) | Rationale |

|---|---|---|---|

| Ir(ppy)3-based | None (H) | Baseline | Centrosymmetric-like structure limits second-order NLO response. |

| Ir(ppy)3-based | Electron-Donating (e.g., -iPr) | Increased | Enhances charge asymmetry and modifies charge-transfer transitions. |

| Ir(ppy)3-based | π-conjugated extension | Significantly Increased | Extends electron delocalization, greatly enhancing the NLO response. ens-paris-saclay.fr |

Functionality in Electrochromic Materials and Optoelectronic Devices

Phenylpyridine derivatives, the class of compounds to which this compound belongs, are crucial components in the field of optoelectronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). Their utility is most prominent when used as cyclometalating ligands in iridium(III) complexes. These organometallic compounds are highly valued as phosphorescent emitters, or dopants, in the emissive layer of OLED devices.

The core function of these iridium(III) phenylpyridine complexes is to facilitate highly efficient electrophosphorescence. In a typical OLED, an electric current excites the molecules in the emissive layer. While fluorescent materials only utilize singlet excitons (25% of the total), phosphorescent materials can also harvest triplet excitons (the remaining 75%). This allows for an internal quantum yield approaching 100%. Tris(2-phenylpyridine)iridium(III), often abbreviated as Ir(ppy)₃, is one of the most successful green-light emitting triplet emitters, demonstrating high quantum yields and thermal stability.

Research has expanded to include a wide array of substituted phenylpyridine ligands to tune the photophysical properties of the resulting iridium complexes. For instance, attaching a benzoyl group, as seen in 5-benzoyl-2-phenylpyridine derivatives, has been used to create efficient red-phosphorescent emitters. The electronic properties of these ligands, influenced by substituent groups like the isopropyl group in this compound, can modulate the energy of the metal-to-ligand charge transfer (MLCT) states, thereby changing the emission color. By carefully designing the ligands, researchers can create complexes that emit light across the visible spectrum, from blue to red.

The general device structure for an OLED incorporating these materials consists of multiple layers, including an anode, a hole-transporting layer (HTL), an emissive layer where the iridium complex is doped into a host material, an electron-transporting layer (ETL), and a cathode. The performance of these devices is highly sensitive to the specific structure of the phenylpyridine ligand and the ancillary ligands within the complex.

| Complex Type | Ligand Example | Emission Color | Key Property | Reference |

|---|---|---|---|---|

| Homoleptic | Tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃] | Green | High quantum yield (~100%) and thermal stability | |

| Heteroleptic | 5-Benzoyl-2-phenylpyridine derivatives | Red | Emission color tuned by ligand modification | |

| Heteroleptic | (ppy)₂Ir(fmtdbm) | Green-Orange | Luminescence efficiency dependent on dopant concentration | |

| Heteroleptic | (dfdmappy)₂Ir(phim) | Blue | High external quantum efficiency (28%) and color purity |

Mechanistic Studies in Biological Interactions at the Molecular Level (Excluding Clinical and Safety Data)

Human Tissue Nonspecific Alkaline Phosphatase (h-TNAP): Pyridine and its derivatives have been identified as a promising scaffold for the development of potent inhibitors against human tissue nonspecific alkaline phosphatase (h-TNAP). TNAP is a membrane-bound enzyme that plays a significant role in various physiological processes, including bone mineralization and purinergic signaling, by hydrolyzing phosphomonoesters. Overactivity of TNAP is implicated in conditions like vascular calcification and certain cancers due to the excessive production of adenosine (B11128) from ATP.

The inhibition mechanism of TNAP can vary. Known inhibitors may act via competitive, non-competitive, or uncompetitive modes. For example, levamisole (B84282) and its derivatives, which are established TNAP inhibitors, bind in an uncompetitive manner. This means they bind to the enzyme-substrate complex, not the free enzyme. Studies on newly synthesized dihydropyridine (B1217469) and pyridine analogs have shown that they can inhibit h-TNAP with significantly greater potency than standard inhibitors like levamisole. Molecular docking studies suggest these pyridine-based inhibitors interact with key residues and metal ions (Zn²⁺ and Mg²⁺) within the active site of the h-TNAP enzyme, thereby blocking its catalytic activity.

MmpL3 Transporter: The Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter in Mycobacterium tuberculosis and is a prime target for novel antituberculosis drugs. It is responsible for exporting mycolic acids, in the form of trehalose (B1683222) monomycolate (TMM), from the cytoplasm to the periplasm, a critical step in the formation of the mycobacterial outer membrane. Inhibition of MmpL3 leads to the cessation of cell wall synthesis and rapid bacterial death.

A diverse range of chemical scaffolds, including adamantyl ureas, indolecarboxamides, diarylpyrroles, and the clinical candidate SQ109, have been shown to inhibit MmpL3. While these compounds are not direct structural analogues of this compound, they share features like aromatic rings and lipophilic moieties that are common in MmpL3 inhibitors. The primary mechanism of action for many of these inhibitors is the dissipation of the transmembrane electrochemical proton gradient, or proton motive force (PMF), which drives the transport activity of MmpL3. By disrupting the proton gradient, these molecules indirectly but effectively halt the export of TMM. This mechanism explains why a large number of structurally diverse pharmacophores appear to target this single transporter.

Research into MmpL3 inhibitors has provided detailed insights into their molecular targeting and binding at the atomic level. Crystal structures of MmpL3 from M. smegmatis (a model for M. tuberculosis) have revealed that inhibitors like SQ109, AU1235, and others bind within a hydrophobic pocket located in the transmembrane (TM) domain of the protein.

This binding site is crucial for the protein's function as a proton/TMM antiporter. The inhibitors physically occupy the proton translocation channel, disrupting a critical proton relay pathway necessary for transport. This pathway involves key amino acid residues, and the binding of an inhibitor disrupts electrostatic interactions between these residues, effectively blocking proton flow and, consequently, TMM translocation.

Mutational studies have confirmed the importance of this binding site. Strains of M. tuberculosis that develop resistance to these inhibitors often have mutations in the genes encoding the TM segments of MmpL3. These mutations are thought to induce conformational changes in the binding pocket, reducing the affinity of the inhibitor while still allowing the transporter to retain some function. The binding modes of various inhibitors like SQ109, NITD-349, and SPIRO are similar, suggesting they all target this central proton relay site within the MmpL3 transporter.

Antimicrobial Modalities: The inhibition of MmpL3 by small molecules represents a powerful antimicrobial modality that directly modulates a crucial biological pathway in Mycobacterium tuberculosis. By blocking the MmpL3-mediated export of TMM, these inhibitors disrupt the mycolic acid biosynthesis and transport pathway. This leads to an accumulation of TMM in the cytoplasm and prevents the formation of trehalose dimycolate (TDM) and mycolyl-arabinogalactan-peptidoglycan, which are essential components of the protective outer membrane. The consequence of this pathway disruption is the induction of cell wall stress and a loss of cell viability, demonstrating a potent bactericidal effect against replicating bacilli.

Antiviral Modalities: Pyridine-containing compounds have been recognized for their broad therapeutic properties, including antiviral activity. While specific studies on this compound are limited, related structures have shown promise in modulating viral infection pathways. For example, N-phenyl benzamides, which share a phenyl-amide linkage reminiscent of some phenylpyridine derivatives, have been identified as potent inhibitors of Coxsackievirus A9 (CVA9). The mechanism of action involves direct binding to the viral capsid. This binding stabilizes the virion, likely by occupying a hydrophobic pocket, which prevents the virus from uncoating and releasing its genetic material into the host cell, thus halting the infection process at a very early stage. This capsid-binding modality is a common mechanism for antiviral compounds targeting non-enveloped viruses.

Functionalized DNA-Based Materials and Bio-Inspired Systems (Focus on Mechanistic Interaction)

The planar, aromatic structure of the phenylpyridine scaffold suggests potential applications in the development of functionalized DNA-based materials. Molecules with such characteristics are known to interact with DNA through various mechanisms, most notably intercalation or groove binding. A study on 2,5- and 3,5-diphenylpyridine (B1211105) derivatives demonstrated their ability to interact with DNA, with one compound being characterized as a minor groove binder with a preference for AT-rich sequences.

The mechanistic interaction involves the insertion of the flat aromatic rings of the ligand between the base pairs of the DNA double helix (intercalation) or fitting snugly into the minor or major grooves of the DNA. These interactions are stabilized by non-covalent forces such as van der Waals forces, hydrophobic interactions, and hydrogen bonds. Such binding can alter the physical properties of DNA and can be exploited to create novel bio-inspired systems.

For example, metal complexes containing functionalized diimine ligands, which are structurally related to phenylpyridine, have been shown to bind strongly to DNA. The mode and affinity of this binding can be tuned by changing the functional groups on the ligand. This principle can be applied to design phenylpyridine-based molecules that act as DNA probes, sequence-specific binders, or as building blocks for DNA-templated self-assembly of nanomaterials. By programming specific interactions between small molecules and DNA frameworks, it is possible to create systems with enhanced binding affinity and specificity, opening avenues for applications in biodetection and diagnostics.

Q & A

Q. What are the recommended synthetic routes for 5-isopropyl-2-phenylpyridine, and how can reproducibility be ensured?

The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated pyridine derivatives and aryl boronic acids. To ensure reproducibility, document reaction conditions (temperature, solvent, catalyst) meticulously and validate intermediates via NMR or LC-MS . Purification steps (e.g., column chromatography) must align with protocols in peer-reviewed literature to minimize batch-to-batch variability .

Q. Which characterization techniques are critical for confirming the structure of this compound?

Key techniques include:

- NMR Spectroscopy : Assign peaks for aromatic protons (δ 7.2–8.5 ppm) and isopropyl groups (δ 1.2–1.5 ppm for CH₃, δ 2.5–3.0 ppm for CH) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns.

- X-ray Crystallography (if crystalline): Resolve bond lengths/angles to verify steric effects from the isopropyl group .

Q. What safety precautions are necessary when handling this compound in the lab?

The compound is classified under EU-GHS/CLP as acutely toxic (Category 4 for oral, dermal, and inhalation exposure). Use fume hoods, nitrile gloves, and closed systems for reactions. Emergency protocols must include immediate decontamination and medical consultation for exposure .

Q. How can researchers access reliable physicochemical data for this compound?

Consult regulatory databases like the FDA’s Global Substance Registration System (GSRS) for standardized descriptors. Cross-reference with peer-reviewed studies reporting melting points, solubility, and stability under varying pH/temperature .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized without compromising purity?

- Catalyst Screening : Test palladium complexes (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to balance reactivity and side reactions.

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for reaction efficiency.

- In Situ Monitoring : Use HPLC to track intermediate formation and adjust reaction times .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- Isotopic Labeling : Use deuterated analogs to distinguish overlapping signals.

- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA software).

- Impurity Profiling : Analyze byproducts via LC-MS to identify contaminants causing spectral anomalies .

Q. How can computational models predict the reactivity of this compound in catalytic systems?

- DFT Calculations : Optimize molecular geometry to study steric hindrance from the isopropyl group.

- Docking Studies : Simulate interactions with enzymes or metal catalysts to predict regioselectivity.

- Solvent Effects : Use COSMO-RS models to simulate reaction environments .

Q. What challenges arise in quantifying trace impurities during purity analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.